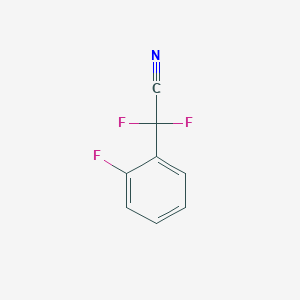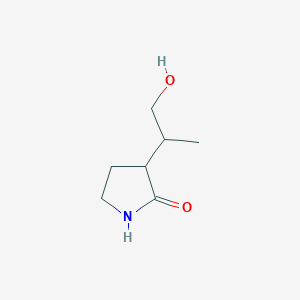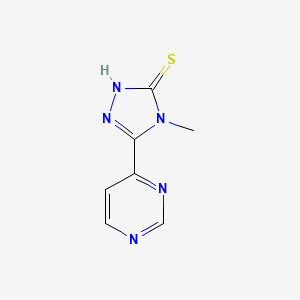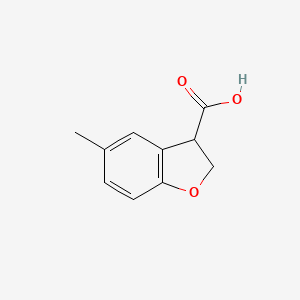![molecular formula C10H19Cl B13165356 [3-(Chloromethyl)pentan-3-yl]cyclobutane](/img/structure/B13165356.png)
[3-(Chloromethyl)pentan-3-yl]cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Chloromethyl)pentan-3-yl]cyclobutane is an organic compound with the molecular formula C10H19Cl It is a cyclobutane derivative with a chloromethyl group and a pentan-3-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Chloromethyl)pentan-3-yl]cyclobutane typically involves the reaction of cyclobutane with appropriate reagents to introduce the chloromethyl and pentan-3-yl groups. One common method is the alkylation of cyclobutane with 3-chloromethylpentane under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(Chloromethyl)pentan-3-yl]cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Products include alcohols, amines, and thiols.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
Chemistry
In chemistry, [3-(Chloromethyl)pentan-3-yl]cyclobutane is used as a building block for the synthesis of more complex molecules
Biology
The compound’s reactivity makes it a useful tool in biological research, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. It can be used as a substrate or inhibitor in various biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit biological activity, making it a candidate for drug development and pharmacological studies.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of [3-(Chloromethyl)pentan-3-yl]cyclobutane depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through nucleophilic substitution, oxidation, and reduction pathways. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in these reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A simple cycloalkane with four carbon atoms in a ring structure.
3-Chloromethylpentane: An alkyl halide with a chloromethyl group and a pentane backbone.
Cyclopentane: A cycloalkane with five carbon atoms in a ring structure.
Uniqueness
[3-(Chloromethyl)pentan-3-yl]cyclobutane is unique due to the presence of both a cyclobutane ring and a chloromethyl group, which confer distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler compounds like cyclobutane or 3-chloromethylpentane.
Properties
Molecular Formula |
C10H19Cl |
|---|---|
Molecular Weight |
174.71 g/mol |
IUPAC Name |
3-(chloromethyl)pentan-3-ylcyclobutane |
InChI |
InChI=1S/C10H19Cl/c1-3-10(4-2,8-11)9-6-5-7-9/h9H,3-8H2,1-2H3 |
InChI Key |
CJGUBJFDAGJERX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCl)C1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13165279.png)
![3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane](/img/structure/B13165284.png)

![Tricyclo[3.2.1.0,2,4]octan-6-amine](/img/structure/B13165316.png)







![2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13165354.png)

![3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13165372.png)
